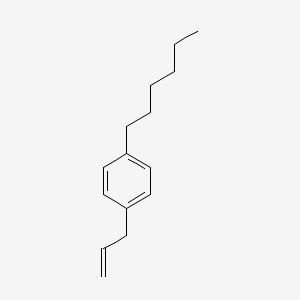

3-(4-Hexylphenyl)-1-propene

Description

3-(4-Hexylphenyl)-1-propene is an α-olefin derivative featuring a hexyl-substituted phenyl group attached to the propene backbone. The hexyl chain likely enhances hydrophobicity and influences steric effects, making it relevant for polymer synthesis and materials science applications .

Properties

IUPAC Name |

1-hexyl-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYIJXAXCOOCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hexylphenyl)-1-propene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hexylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Hydrogenation can reduce the double bond to form 3-(4-Hexylphenyl)propane.

Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation: Epoxides or alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-Hexylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-Hexylphenyl)-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving covalent or non-covalent binding to these targets .

Comparison with Similar Compounds

3-(4-n-Butylphenyl)-1-propene (CAS 842124-16-7)

- Molecular Formula : C₁₃H₁₈

- Molecular Weight : 174.28 g/mol

- Key Features :

- Applications: Likely used in polymer modifications or as a monomer for specialty materials, similar to other α-olefins .

3-(1-Adamantyl)-1-propene

- Molecular Formula : C₁₃H₂₀ (estimated)

- Key Features: Bulky adamantyl substituent increases thermal stability and glass transition temperature (Tg) in polymers. Synthesized as a monomer for high-performance copolymers with ethene and propene, demonstrating enhanced mechanical properties .

- Contrast with Hexylphenyl Derivative: The rigid adamantyl group imparts distinct thermal behavior, whereas the flexible hexyl chain may improve solubility in nonpolar solvents .

2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8)

- Molecular Formula : C₁₅H₁₃Br

- Molecular Weight : 273.17 g/mol

- Key Features :

- Applications: Potential use in pharmaceuticals or advanced materials requiring halogenated intermediates .

Data Table: Structural and Property Comparison

Research Findings and Trends

- Synthetic Methods : Analogs like 3-(4-n-butylphenyl)-1-propene are synthesized via Friedel-Crafts alkylation or Grignard reactions, suggesting similar pathways for the hexyl derivative .

- Polymer Behavior : Adamantyl-containing polymers exhibit superior thermal resistance, while alkylphenyl derivatives (e.g., butyl or hexyl) enhance solubility and processability in copolymer systems .

- Functionalization Potential: Brominated derivatives (e.g., 2-bromo-3-(4-biphenyl)-1-propene) highlight opportunities for further chemical modifications, which could extend to the hexylphenyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.